molecular formula C15H11N5O4S B3005447 N-(4-nitrophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 337488-85-4

N-(4-nitrophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No. B3005447
CAS RN: 337488-85-4
M. Wt: 357.34
InChI Key: ZVFFZEBWKOOBPQ-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a compound with potential applications in scientific research. This compound is a type of oxadiazole derivative, which is known for its diverse biological activities. The synthesis method of this compound is relatively simple, and it can be easily prepared in the laboratory.

Scientific Research Applications

Computational and Pharmacological Potential

A study focused on the computational and pharmacological potential of various derivatives, including a compound similar to N-(4-nitrophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. This research explored its binding and inhibitory effects against targets like epidermal growth factor receptor (EGFR), tubulin, COX-2, and 5-lypoxygenase, assessing toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential (Faheem, 2018).

Antimicrobial and Hemolytic Agents

Another study synthesized N-substituted derivatives of similar compounds for potential use as antimicrobial and hemolytic agents. These compounds were evaluated for their activity against various microbial species, with one showing significant activity compared to reference standards (Rehman et al., 2016).

Inhibition of Collapsin Response Mediator Protein

Research into 1,3,4-Oxadiazole derivatives, which include similar compounds, investigated their role as inhibitors of Collapsin response mediator protein 1 (CRMP 1) in small lung cancer. The study involved molecular docking and in vitro biological evaluation on cancer cell lines (Panchal et al., 2020).

Antibacterial and Anti-enzymatic Potential

A series of N-substituted derivatives of similar compounds were synthesized and evaluated for antibacterial and anti-enzymatic potential. This study found significant inhibition of gram-negative bacterial strains and low potential against lipoxygenase enzyme (Nafeesa et al., 2017).

Anticancer Properties

Another research synthesized novel derivatives of similar compounds, assessing their cytotoxicity on various cancer cell lines. The study identified specific compounds with high cytotoxicity against certain cancer lines, providing insights into their potential anticancer properties (Vinayak et al., 2014).

Structural Characterization

A study focused on the synthesis and structural characterization of similar compounds. This research provided insights into the chemical structure and potential applications of these compounds (Nayak et al., 2013).

properties

IUPAC Name

N-(4-nitrophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O4S/c21-13(17-11-3-5-12(6-4-11)20(22)23)9-25-15-19-18-14(24-15)10-2-1-7-16-8-10/h1-8H,9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFFZEBWKOOBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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